23-Hydroxybudesonide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 23-hydroxybudesonide and related compounds often involves hydroxylation reactions, where a hydrogen atom is replaced by a hydroxyl group (OH). A method reported for the hydroxylation of steroids at carbon 21, which is closely related to the 23 position of interest, involves adrenal tissue preparations and a microsomal fraction of beef adrenals in the presence of reduced nucleotides and atmospheric oxygen (Ryan & Engel, 1957). Another relevant synthesis approach describes the direct hydroxylation at C-23 using the oxidoperoxymolybdenum (hexamethylphosphoric triamide) pyridine complex, showcasing a method for introducing a hydroxyl group at specific positions on steroid frameworks (Kutner & Jaworska, 1982).
Molecular Structure Analysis
The molecular structure of 23-hydroxybudesonide, like that of other hydroxylated steroids, is complex and features multiple chiral centers. The absolute configuration at C-23, crucial for its biological activity, can be determined through techniques such as molecular rotation and circular dichroism measurements. This structural complexity plays a significant role in the compound's chemical behavior and interaction with biological molecules.
Chemical Reactions and Properties
23-Hydroxybudesonide can participate in various chemical reactions characteristic of hydroxylated steroids, including esterification, oxidation, and conjugation reactions. These transformations can affect the compound's solubility, reactivity, and biological activity. The presence of a hydroxyl group at the 23 position influences the compound's physicochemical properties, such as its critical micellar concentration and hydrophilicity, compared to non-hydroxylated counterparts (Roda et al., 1990).
Aplicaciones Científicas De Investigación
Metabolism of Budesonide : A study by Edsbäcker et al. (1987) explored the metabolism of budesonide in rats, mice, and humans. The study found that epimer 22S of budesonide produces a metabolite tentatively identified as 23-hydroxybudesonide, indicating the role of this compound in the metabolic pathway of budesonide (Edsbäcker et al., 1987).
Pharmacokinetics and Liver Distribution : Guo et al. (2018) established a method for the determination of 23-hydroxybetulinic acid, a compound similar in structure to 23-Hydroxybudesonide, in rat plasma and liver. This method was applied to a pharmacokinetics and liver distribution study, providing insight into the compound's behavior in biological systems (Guo et al., 2018).
Liver First-Pass Effect and Distribution : Tian et al. (2018) conducted a study on the pharmacokinetics, liver first-pass effect, and distribution of various compounds including 23-hydroxybetulinic acid. This research adds to the understanding of how compounds similar to 23-Hydroxybudesonide are processed in the body (Tian et al., 2018).
Antitumor Activities : Research by Zheng et al. (2010) explored the antitumor activities of 23-Hydroxybetulinic acid and its synergistic effects with doxorubicin. This study highlights the potential application of compounds like 23-Hydroxybudesonide in cancer treatment (Zheng et al., 2010).
Apoptotic Effect in Cancer Treatment : Ji et al. (2002) investigated the apoptotic effects of 23-Hydroxybetulinic acid on human leukemia HL-60 cells, further emphasizing the potential of this compound in cancer therapy (Ji et al., 2002).
Safety And Hazards
Direcciones Futuras
While there are no specific future directions mentioned for 23-Hydroxybudesonide, the pharmacological treatment of Generalised Anxiety Disorder suggests the modulation of either the serotonin or the GABA neurotransmitter systems as the basis for the most effective treatments7. This could potentially open up new avenues for research into 23-Hydroxybudesonide and its applications.
Please note that this information is based on the available resources and may not be fully comprehensive.
Propiedades
IUPAC Name |
(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6-(1-hydroxypropyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-4-17(28)22-31-20-10-16-15-6-5-13-9-14(27)7-8-23(13,2)21(15)18(29)11-24(16,3)25(20,32-22)19(30)12-26/h7-9,15-18,20-22,26,28-29H,4-6,10-12H2,1-3H3/t15-,16-,17?,18-,20-,21+,22?,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFKEHNWUXWRPI-ONOUISOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1O[C@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
23-Hydroxybudesonide |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.